

Application Notes and Protocols for the Synthesis of n-Butyl Carbamate

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Compound of Interest

Compound Name: *Butyl carbamate*

Cat. No.: *B165899*

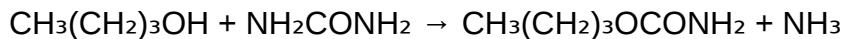
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Introduction

N-butyl carbamate is a chemical compound with applications in various fields, including as a research chemical and in the manufacturing of paints, lacquers, and varnishes.^[1] This document provides a detailed, step-by-step protocol for the synthesis of **n-butyl carbamate**, primarily focusing on the well-established method involving the reaction of n-butanol with urea.^[2] This method is advantageous due to the ready availability and relatively low hazard profile of the starting materials. Alternative synthetic routes exist, such as the reaction of n-butyl isocyanate with an alcohol or the use of n-butyl chloroformate and ammonia; however, these often involve more hazardous reagents like isocyanates or phosgene derivatives.^{[2][3]}

Reaction Principle

The synthesis of **n-butyl carbamate** from n-butanol and urea proceeds through the nucleophilic addition of the alcohol to the carbonyl group of urea, with the subsequent elimination of ammonia. The overall reaction is as follows:



This protocol has been adapted from a procedure published in *Organic Syntheses*, a reputable source for reliable chemical preparations.^[2]

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of **n-butyl carbamate**.

Materials:

- n-Butyl alcohol (n-butanol)
- Urea
- Ligroin (b.p. 60–90°C)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)

Equipment:

- 2-liter round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Distillation apparatus with an efficient column
- Vacuum distillation setup
- Buchner funnel and filter flask
- Beakers and Erlenmeyer flasks
- Stirring apparatus (optional, but recommended)

Procedure:

- Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser, place 970 g (1200 cc, 13.1 moles) of n-butyl alcohol.[\[2\]](#)
- Addition of Urea: Warm the n-butyl alcohol and add 180 g (3 moles) of urea in small portions with shaking or stirring.[\[2\]](#) It is crucial to ensure the urea dissolves without melting and

forming a separate layer at the bottom of the flask, as this can lead to decomposition and the formation of cyanuric acid, which will reduce the yield of the desired product.[2]

- Reflux: Once all the urea has dissolved, heat the mixture to boiling and maintain a gentle reflux. The reaction will produce ammonia gas, which will be evolved from the top of the condenser.
- Initial Distillation: After the reaction is complete (as indicated by the cessation of ammonia evolution, or by monitoring via TLC), remove the reflux condenser and set up the apparatus for distillation using an efficient column. Distill the mixture at atmospheric pressure until the temperature of the liquid reaches 150°C.[2] The distillate, consisting mainly of unreacted n-butyl alcohol and dissolved ammonia, can be saved for future runs.[2]
- Isolation of Crude Product: Allow the residue in the flask to cool, whereupon it will solidify.[2]
- Purification by Recrystallization:
 - To the solidified crude product, add 1 liter of ligroin (b.p. 60–90°C) and heat the mixture to boiling.[2]
 - Filter the hot solution to remove the undissolved solid, which is primarily cyanuric acid.[2]
 - Boil the collected solid residue with two additional 100 cc portions of ligroin, filtering after each boiling.[2]
 - Wash the final solid residue on the filter with an additional 100 cc of warm ligroin.[2]
- Final Purification by Distillation:
 - Combine the ligroin filtrates and washings.
 - Distill the combined ligroin solution at atmospheric pressure using a column until the temperature of the liquid reaches 150°C to remove the ligroin.[2]
 - Transfer the residue to a suitable flask and distill under reduced pressure. Collect the fraction boiling at 108–109°C/14 mm Hg.[2] The resulting product is pure **n-butyl carbamate**, which solidifies on cooling and has a melting point of 53–54°C.[2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of **n-butyl carbamate** based on the described protocol.

Parameter	Value	Reference
Reactants		
n-Butyl Alcohol	970 g (13.1 moles)	[2]
Urea	180 g (3 moles)	[2]
Reaction Conditions		
Initial Distillation Temp.	Up to 150°C	[2]
Purification		
Recrystallization Solvent	Ligroin (b.p. 60–90°C)	[2]
Final Distillation B.P.	108–109°C at 14 mm Hg	[2]
Product Characterization		
Melting Point	53–54°C	[2]
Yield		
Theoretical Yield	351.48 g	
Actual Yield	263–266 g	[2]
Percent Yield	75–76%	[2]
Byproduct		
Cyanuric Acid Yield	12–18 g (9–14% of theoretical)	[2]

Diagrams

Experimental Workflow for n-Butyl Carbamate Synthesis



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Caption: Workflow for the synthesis and purification of **n-butyl carbamate**.

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